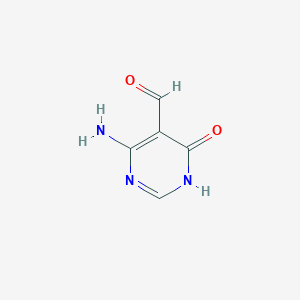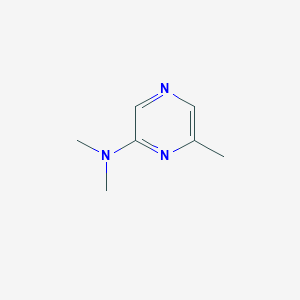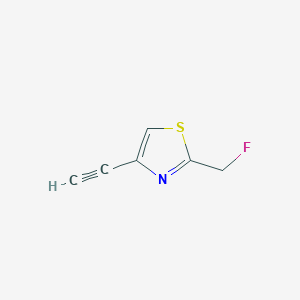
4-Ethynyl-2-(fluoromethyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2-(fluoromethyl)thiazole is a heterocyclic organic compound with the molecular formula C6H4FNS and a molecular weight of 141.17 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of an ethynyl group and a fluoromethyl group attached to the thiazole ring makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-(fluoromethyl)thiazole typically involves the reaction of appropriate thiazole precursors with ethynyl and fluoromethyl reagents under controlled conditions. One common method involves the use of 2-(fluoromethyl)thiazole as a starting material, which is then subjected to ethynylation reactions using ethynylating agents such as ethynyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-(fluoromethyl)thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
4-Ethynyl-2-(fluoromethyl)thiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-(fluoromethyl)thiazole involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular signaling pathways can result in anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-(Fluoromethyl)thiazole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Ethynylthiazole: Lacks the fluoromethyl group, which may reduce its biological activity compared to 4-Ethynyl-2-(fluoromethyl)thiazole.
Uniqueness
This compound is unique due to the presence of both the ethynyl and fluoromethyl groups, which enhance its reactivity and biological activity.
Properties
Molecular Formula |
C6H4FNS |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-ethynyl-2-(fluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C6H4FNS/c1-2-5-4-9-6(3-7)8-5/h1,4H,3H2 |
InChI Key |
BEYBQCYNCYFGNF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CSC(=N1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


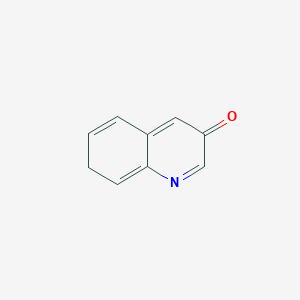
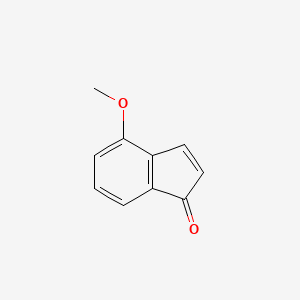
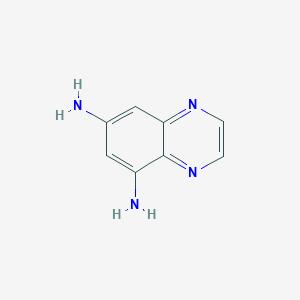
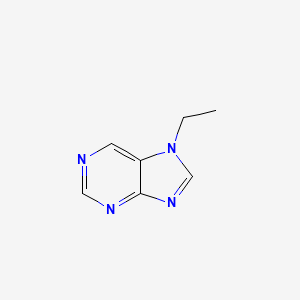




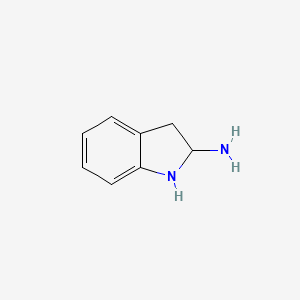
![1-Oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11922637.png)
